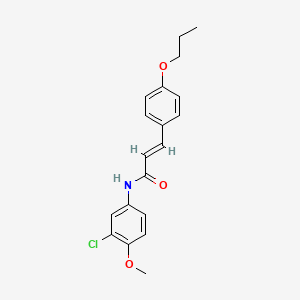

(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H20ClNO3 and its molecular weight is 345.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Corrosion Inhibition

- Synthesis and Characterization for Corrosion Inhibition : Acrylamide derivatives, including the specific compound , have been studied for their efficacy as corrosion inhibitors. For instance, a 2022 study by Abu-Rayyan et al. analyzed acrylamide derivatives as inhibitors for copper corrosion in nitric acid solutions, using a combination of chemical and electrochemical methods. This research indicates the potential application of such compounds in protecting metals from corrosion in industrial settings (Abu-Rayyan et al., 2022).

2. Polymer Research

- Thermoresponsive Polymer Applications : Acrylamide derivatives are integral in creating thermoresponsive polymers, which are essential in drug delivery systems. A study by Convertine et al. (2004) demonstrated the controlled polymerization of N-isopropylacrylamide, highlighting the role of acrylamide compounds in developing advanced polymer-based drug delivery systems (Convertine et al., 2004).

3. Chemical Analysis and Safety

- Chemistry, Biochemistry, and Safety Analysis : The biochemical properties and safety aspects of acrylamide compounds are crucial areas of study. For instance, Friedman (2003) provided a comprehensive review of acrylamide's chemistry, biochemistry, and safety, exploring its widespread industrial applications and potential health impacts (Friedman, 2003).

4. Material Science

- Polyacrylamide Substrate Characterization : Research by Poellmann and Wagoner Johnson (2013) validated and optimized methods for activating polyacrylamide substrates for protein patterning. This study highlights the role of acrylamide derivatives in material science, particularly in cell mechanobiology research (Poellmann & Wagoner Johnson, 2013).

5. Antioxidant Activity

- Synthesis for Antioxidant Activity : Nguyen et al. (2021) synthesized and assessed the antioxidant activity of certain chalcones containing N-arylacetamide groups. The study demonstrates the potential of acrylamide derivatives in developing compounds with significant antioxidant properties (Nguyen et al., 2021).

6. Protein Studies

- Protein Fluorescence Quenching Studies : Acrylamide is used in protein studies, especially in fluorescence quenching of tryptophanyl residues in proteins, as researched by Eftink and Ghiron (1976). This technique is valuable for studying protein structure and dynamics (Eftink & Ghiron, 1976).

7. Copolymerization Studies

- Copolymerization with Styrene : Whelpley et al. (2022) focused on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates with styrene, demonstrating the versatility of acrylamide derivatives in polymer chemistry (Whelpley et al., 2022).

8. Optically Active Polymers

- Derivation from L-Tartaric Acid : Bou et al. (1993) prepared optically active polyamides derived from L-tartaric acid, showcasing the use of acrylamide derivatives in creating specialized polymers with unique optical properties (Bou et al., 1993).

Propriétés

IUPAC Name |

(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c1-3-12-24-16-8-4-14(5-9-16)6-11-19(22)21-15-7-10-18(23-2)17(20)13-15/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRLYJKMVPDGFD-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)

![1-[1-(4-FLUORO-3-METHYLPHENYL)-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B2976764.png)

![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)